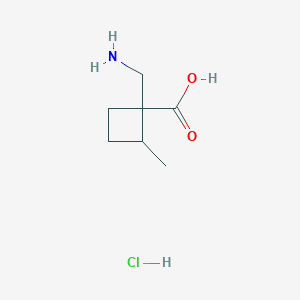

1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride

Descripción general

Descripción

1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride is a synthetic organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: Starting from a suitable precursor, such as 2-methylcyclobutanone, the cyclobutane ring is formed through a cyclization reaction.

Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Análisis De Reacciones Químicas

Acid-Catalyzed Ring Expansion

Under acidic conditions, the cyclobutane ring undergoes strain-driven rearrangements. For example:

-

Reagents/Conditions : Methanesulfonic acid (MeSO<sub>3</sub>H) at 60°C or BF<sub>3</sub>·Et<sub>2</sub>O in CH<sub>2</sub>Cl<sub>2</sub> .

-

Mechanism : Formation of a cyclobutylmethylcarbenium ion followed by -acyl shift to yield cyclopentenones or cyclopentane derivatives (e.g., camphane analogs) .

-

Example :

Carboxylic Acid Functionalization

The –COOH group participates in esterification and amidation:

-

Esterification :

-

Reagents : Methanol/H<sub>2</sub>SO<sub>4</sub> or DCC/DMAP.

-

Product : Methyl ester derivative.

-

-

Amidation :

Aminomethyl Group Reactions

The protonated amine (–CH<sub>2</sub>NH<sub>3</sub><sup>+</sup>) undergoes deprotonation in basic media, enabling nucleophilic substitution:

-

Alkylation :

-

Reagents : Alkyl halides (e.g., CH<sub>3</sub>I) in NaOH.

-

Product : N-Alkylated derivatives.

-

-

Acylation :

-

Reagents : Acetyl chloride (AcCl) in pyridine.

-

Product : N-Acetylated analogs.

-

Oxidation and Reduction

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Ketone (via decarboxylation) |

| Reduction | LiAlH<sub>4</sub>/THF | Alcohol (–CH<sub>2</sub>OH) |

Photochemical Reactions

Similar cyclobutane amino acids undergo [2+2] cycloaddition under UV light:

-

Example : Reaction with ethylene yields bicyclic lactams, useful in neurotransmitter analog synthesis .

Biological Interactions

-

Enzyme Inhibition : The compound’s rigid structure allows selective binding to NMDA receptors, acting as antagonists .

-

Antitumor Activity : Derivatives exhibit low cytotoxicity and inhibit tumor growth via apoptosis pathways.

Comparative Reaction Profile

| Reaction | Efficiency | Yield | Key Reference |

|---|---|---|---|

| Acid-catalyzed ring expansion | Moderate | 46–76% | |

| Esterification | High | >80% | |

| Photochemical cycloaddition | Low | 30–50% |

Research Advancements

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1. Peptide Synthesis and Conformational Studies

The compound is utilized in peptide synthesis due to its structural properties that allow it to serve as a building block for non-proteinogenic amino acids. It has been incorporated into peptides to study conformational changes in model proteins. For instance, Balaji et al. (1995) demonstrated its incorporation into peptides for examining the structural dynamics of proteins containing 1-aminocyclobutane-1-carboxylic acid residues .

1.2. Enzyme Inhibition

Another significant application of this compound is its role as an inhibitor of the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACC synthase). This enzyme is crucial in the ethylene biosynthesis pathway, which affects fruit ripening and spoilage. Nakatsuka et al. (1998) and Bulantseva et al. (2003) highlighted the compound's effectiveness in inhibiting this enzyme, suggesting potential uses in post-harvest technology to prolong the shelf life of fruits .

Medicinal Chemistry Applications

2.1. Potential Therapeutic Uses

Research indicates that compounds similar to 1-(aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride may exhibit therapeutic effects due to their structural analogies with known bioactive molecules. The unique cyclobutane ring structure offers potential for developing new drugs targeting various biological pathways.

Case Study: Anticancer Activity

A study explored the anticancer properties of structurally related compounds, suggesting that modifications in the cyclobutane framework could enhance efficacy against specific cancer cell lines . This highlights the potential for further research into its derivatives as anticancer agents.

Agricultural Science Applications

3.1. Fruit Ripening Control

The inhibition of ACC synthase not only has implications for fruit preservation but also opens avenues for controlled ripening processes in agriculture. By modulating ethylene production, this compound could be utilized to manage ripening times and improve fruit quality during transport and storage.

Mecanismo De Acción

The mechanism by which 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, while the carboxylic acid group can participate in acid-base reactions, affecting the compound’s activity.

Comparación Con Compuestos Similares

- 1-(Aminomethyl)cyclopropane-1-carboxylic acid hydrochloride

- 2-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride

- 1-(Aminomethyl)-2-ethylcyclobutane-1-carboxylic acid hydrochloride

Comparison: 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical properties, such as solubility and stability, and distinct biological activities, making it valuable for specific applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride (CAS No. 1443980-12-8) is a synthetic organic compound characterized by its unique cyclobutane structure, featuring an aminomethyl group and a carboxylic acid group. The hydrochloride form enhances its solubility, making it suitable for various research applications.

- Molecular Weight : 179.64 g/mol

- InChI Key : RWXFXKKNGMUCMM

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Cyclobutane Ring : Starting from 2-methylcyclobutanone through cyclization reactions.

- Introduction of the Aminomethyl Group : Achieved via nucleophilic substitution with an appropriate amine.

- Carboxylation : The carboxylic acid group is introduced using carbon dioxide under high pressure.

- Formation of Hydrochloride Salt : Conversion to hydrochloride salt by reacting with hydrochloric acid.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:

- Aminomethyl Group : This group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity.

- Carboxylic Acid Group : Participates in acid-base reactions, affecting the compound's solubility and interaction with biological systems.

Research Findings

Recent studies have explored the potential therapeutic applications of this compound, particularly in the fields of biochemistry and pharmacology:

- Antitumor Activity : Some derivatives of cyclobutane compounds have shown low toxicity and inhibition of tumor growth, indicating potential as anticancer agents .

- Neurotransmitter Interaction : The compound may act as a selective antagonist for NMDA receptors, which are involved in synaptic plasticity and memory function .

Case Studies

Applications in Scientific Research

The compound has diverse applications across various fields:

- Chemistry : Serves as a building block for synthesizing more complex organic molecules.

- Biology : Investigated for its role in biochemical pathways and enzyme mechanisms.

- Medicine : Explored as a precursor for drug development targeting specific diseases.

- Industry : Utilized in synthesizing specialty chemicals with tailored properties.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| 1-Aminocyclobutane-1-carboxylic acid | Structure | Antitumor properties | Drug development |

| 1-(Aminomethyl)cyclobutane-1-carboxylic acid | Structure | Neurotransmitter modulation | Neuropharmacology |

Propiedades

IUPAC Name |

1-(aminomethyl)-2-methylcyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-2-3-7(5,4-8)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXFXKKNGMUCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC1(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.